(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (CAS: 304669-35-0) is a highly specialized organosilicon building block primarily utilized as a nucleophilic coupling partner in Denmark cross-coupling reactions. Featuring a dimethylsilanol group attached to an electron-rich dihydropyran ring, this compound offers a robust, non-toxic alternative to traditional boron and tin reagents for carbon-carbon bond formation. In procurement and process chemistry, its primary value lies in its exceptional shelf stability and its ability to undergo palladium-catalyzed cross-coupling under strictly fluoride-free conditions. This enables the precise installation of dihydropyran motifs—common in carbohydrate mimetics and natural products—without compromising sensitive functional groups or silyl ether protecting groups present in complex molecular scaffolds [1].
Substituting (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol with more common in-class reagents introduces severe process limitations. Dihydropyranyl boronic acids (Suzuki coupling) are notoriously unstable, undergoing rapid protodeboronation during storage and under basic reaction conditions, which drastically reduces yields and batch-to-batch reproducibility. Conversely, dihydropyranyl stannanes (Stille coupling) offer good reactivity but generate highly toxic trialkyltin byproducts that are notoriously difficult to purge, making them unsuitable for late-stage pharmaceutical manufacturing. Finally, substituting with a trialkoxysilane (Hiyama coupling) requires harsh fluoride activators (e.g., TBAF) to initiate the coupling cycle. This fluoride requirement indiscriminately cleaves silyl protecting groups (such as TBS or TIPS) elsewhere on the molecule, destroying orthogonal synthesis strategies and limiting the reagent's utility in complex, multi-step procurement workflows [1].
A critical differentiator for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is its ability to undergo cross-coupling using mild Brønsted base activation (e.g., NaOtBu or TMSOK) rather than relying on fluoride sources. In comparative synthetic workflows, traditional trialkoxysilanes require TBAF, which results in 100% cleavage of sensitive silyl ethers (like TBS or TIPS) on the electrophile. In contrast, the dimethylsilanol partner achieves high cross-coupling yields while maintaining >99% retention of existing silyl protecting groups [1].
| Evidence Dimension | Silyl protecting group retention during cross-coupling |
| Target Compound Data | >99% retention (Brønsted base activation) |
| Comparator Or Baseline | Trialkoxysilanes (0% retention due to obligate fluoride activation) |
| Quantified Difference | Absolute preservation of orthogonal silyl protecting groups |
| Conditions | Palladium-catalyzed cross-coupling in the presence of TBS/TIPS-protected substrates |
This allows chemists to procure a reagent that seamlessly integrates into complex syntheses without requiring costly protecting group redesigns.
Electron-rich heterocyclic coupling partners are highly susceptible to degradation. Dihydropyranyl boronic acids frequently suffer from rapid protodeboronation, often losing >50% of their active titer during storage or early in the reaction cycle, necessitating the use of large stoichiometric excesses (2.0 to 3.0 equivalents). (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol exhibits superior thermodynamic stability, resisting protodesilylation and allowing reactions to proceed efficiently with near-stoichiometric loading (1.1 to 1.2 equivalents) [1].
| Evidence Dimension | Reagent stoichiometry required due to degradation |
| Target Compound Data | 1.1 - 1.2 equivalents (high stability) |
| Comparator Or Baseline | Dihydropyranyl boronic acids (2.0 - 3.0 equivalents due to protodeboronation) |
| Quantified Difference | Up to 60% reduction in required reagent mass per coupling cycle |
| Conditions | Standard aqueous/basic cross-coupling conditions |
Reduces raw material waste and ensures predictable, reproducible yields in scale-up environments.
When synthesizing pharmaceutical intermediates, the choice of coupling partner dictates the purification burden. Using a dihydropyranyl stannane (Stille coupling) generates trialkyltin byproducts that frequently leave >100 ppm of residual tin in the crude product, requiring extensive, costly remediation to meet ICH guidelines (<5 ppm). The use of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol generates only benign, water-soluble or volatile siloxane byproducts, reducing heavy-metal contamination risk to zero and streamlining chromatographic purification [1].
| Evidence Dimension | Toxic byproduct generation and purification burden |
| Target Compound Data | 0 ppm tin; benign siloxane byproducts |
| Comparator Or Baseline | Dihydropyranyl stannanes (>100 ppm residual tin before remediation) |
| Quantified Difference | Complete elimination of organotin waste and associated heavy-metal purging steps |
| Conditions | Post-reaction crude mixture processing |
Drastically lowers downstream purification costs and regulatory compliance risks in API manufacturing.
Because this compound couples under fluoride-free Brønsted base activation, it is the premier choice for installing dihydropyran rings onto complex electrophiles that contain TBS, TIPS, or TBDPS protecting groups. It prevents the catastrophic deprotection that would occur if a traditional trialkoxysilane were used [1].
In the synthesis of oxygen-heterocycle drugs and carbohydrate mimetics, this silanol serves as a direct, non-toxic drop-in replacement for dihydropyranyl stannanes. It is highly recommended for procurement in API scale-up where eliminating heavy-metal (tin) remediation steps is a process chemistry priority [2].
For advanced materials or natural product synthesis requiring multiple sequential couplings, this silanol can be utilized orthogonally alongside boronic acids and stannanes. Its unique activation requirements allow chemists to selectively trigger the silanol coupling without cross-reacting with other latent organometallic functional groups[1].